5-(5-甲基呋喃-2-基)噻吩-2-甲酸

描述

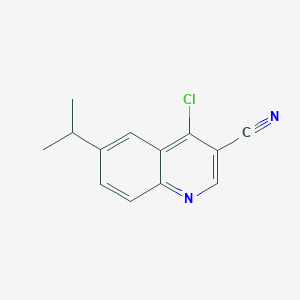

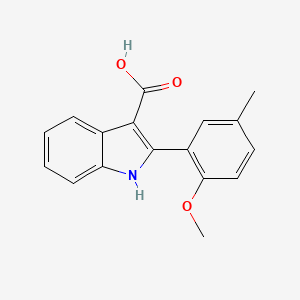

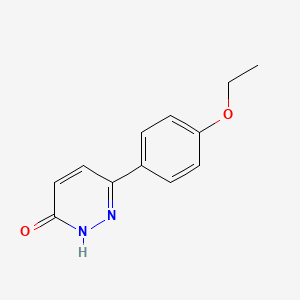

5-(5-Methylfuran-2-yl)thiophene-2-carboxylic acid is a chemical compound with the molecular formula C10H8O3S and a molecular weight of 208.24 . It is a powder at room temperature .

Synthesis Analysis

The synthesis of thiophene derivatives, such as 5-(5-Methylfuran-2-yl)thiophene-2-carboxylic acid, can be achieved through various methods. One common method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .Molecular Structure Analysis

The molecular structure of 5-(5-Methylfuran-2-yl)thiophene-2-carboxylic acid consists of a thiophene ring attached to a carboxylic acid group and a 5-methylfuran group .Chemical Reactions Analysis

Thiophene-2-carboxylic acid, a related compound, has been widely studied as a substrate in coupling reactions and olefinations . It undergoes double deprotonation upon treatment with LDA to give the 5-lithio derivative, a precursor to many 5-substituted derivatives .Physical And Chemical Properties Analysis

5-(5-Methylfuran-2-yl)thiophene-2-carboxylic acid is a powder at room temperature . It has a molecular weight of 208.24 .科学研究应用

G蛋白偶联受体35激动剂

噻吩-2-甲酸衍生物已被确认为GPR35激动剂,显示出比已知的激动剂(如扎普瑞司特)更高的效力。这些化合物,包括6-溴-3-甲基噻吩[3,2-b]噻吩-2-甲酸,在研究GPR35生物学和药理学中发挥着至关重要的作用 (邓等人,2011)。

抗菌和抗氧化性能

2-(芳基(噻吩-2-基)甲基)琥珀酸等化合物表现出有希望的抗菌和抗氧化性能。这些衍生物对各种微生物表现出显着的活性,以及显着的DPPH自由基清除能力 (Raghavendra 等人,2017)。

亲电反应和合成应用

甲基噻吩-2-甲酸酯用作由二碘钐促进的亲电反应中的合成当量。这些含噻吩的化合物与醛、酮和共轭酯反应,生成具有远程羟基和羧基的长链酯 (杨等人,2000)。

液晶配合物

噻吩-2-甲酸衍生物,如5-正癸基噻吩[3,2-b]噻吩-2-甲酸,用于合成新型超分子液晶配合物。这些配合物通过分子间氢键形成,在材料科学中具有重要意义 (Tso 等人,1998)。

电聚合和电致变色性能

噻吩-2-甲酸衍生物因其电聚合和电致变色性能而受到研究。2-((4',5'-双(己基硫)-5-(甲基硫)-[2,2'-联(1,3-二硫代次亚甲基)]-4-基)硫)乙基噻吩-3-甲酸酯等化合物表现出快速的聚合物形成,并在电致变色应用中显示出潜力 (李等人,2020)。

安全和危害

This compound is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

未来方向

While the future directions for this specific compound are not explicitly mentioned in the search results, thiophene derivatives in general have been the subject of ongoing research due to their potential biological activities . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

属性

IUPAC Name |

5-(5-methylfuran-2-yl)thiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3S/c1-6-2-3-7(13-6)8-4-5-9(14-8)10(11)12/h2-5H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSMYBMVEUSDVSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C2=CC=C(S2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(5-Methylfuran-2-yl)thiophene-2-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[1-(2-Methoxyethyl)piperidin-4-YL]methanamine](/img/structure/B1416088.png)

![4-(5-Fluoropyridin-2-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416096.png)

![4-(5-Bromo-2-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416105.png)

![(1R)-N-(3-Azidopropyl)-3',6'-bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-4a,9a-dihydroxanthene]-4-carboxamide](/img/structure/B1416110.png)